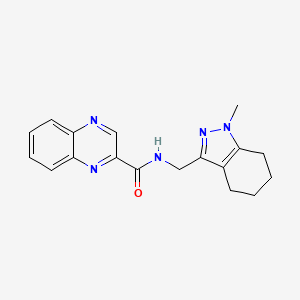
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” is a synthetic organic compound Its structure features a cyclohexyl group bonded to a pyrimidinyl group through an ether linkage, and a carboxamide group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” likely involves multiple steps, including:
Formation of the pyrimidinyl ether: This step may involve the reaction of 4,6-dimethylpyrimidine with a suitable cyclohexanol derivative under basic conditions.
Amidation: The final step would involve the formation of the carboxamide group, possibly through the reaction of a cyclohexene carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at the cyclohexene ring or the pyrimidinyl group.
Reduction: Reduction reactions might target the carboxamide group or the double bond in the cyclohexene ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyrimidinyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be used to study the effects of cyclohexyl and pyrimidinyl groups on biological systems, potentially leading to the development of new pharmaceuticals.
Medicine
If the compound exhibits biological activity, it could be investigated as a potential drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.
作用機序
The mechanism of action for “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohexane: Lacks the carboxamide group, potentially altering its reactivity and biological activity.
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which might affect its solubility and reactivity.
Uniqueness
The unique combination of a pyrimidinyl ether and a cyclohexyl carboxamide in “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13-12-14(2)21-19(20-13)24-17-10-8-16(9-11-17)22-18(23)15-6-4-3-5-7-15/h3-4,12,15-17H,5-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZEBRDYRJMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCC=CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)
![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)


![2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2805136.png)


![1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2805141.png)
![3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B2805142.png)
![1,5-Bis(benzo[d]thiazol-2-ylthio)pentane](/img/structure/B2805143.png)
